3-Isopropyl-1,1-dimethylindan-5-ol
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Overview
Description
3-Isopropyl-1,1-dimethylindan-5-ol: is an organic compound with the molecular formula C14H20O It is a derivative of indan, a bicyclic hydrocarbon, and features a hydroxyl group (-OH) attached to the indan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-1,1-dimethylindan-5-ol typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of indan with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the isopropyl group at the 3-position of the indan ring.
Methylation: The next step involves the methylation of the 1-position of the indan ring using methyl iodide (CH3I) and a strong base such as sodium hydride (NaH). This step introduces the two methyl groups at the 1-position.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 5-position of the indan ring. This can be achieved through the oxidation of the corresponding methyl group using a suitable oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of more efficient catalysts to optimize yield and reduce production costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Isopropyl-1,1-dimethylindan-5-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups such as halogens or alkyl groups. Common reagents for substitution reactions include thionyl chloride (SOCl2) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: 3-Isopropyl-1,1-dimethylindan-5-ol is used as a building block in organic synthesis
Biology: The compound may be used in the study of biological pathways and enzyme interactions due to its structural similarity to certain natural products.
Medicine: Research into the medicinal properties of this compound is ongoing. It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound may be used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1,1-dimethylindan-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group in the compound allows it to form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Isopropyl-1,1-dimethylindan-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
3-Isopropyl-1,1-dimethylindan-5-methanol: Similar structure but with a methanol group instead of a hydroxyl group.
3-Isopropyl-1,1-dimethylindan-5-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness: 3-Isopropyl-1,1-dimethylindan-5-ol is unique due to the presence of the hydroxyl group at the 5-position, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds with different functional groups.
Properties
IUPAC Name |
1,1-dimethyl-3-propan-2-yl-2,3-dihydroinden-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-9(2)12-8-14(3,4)13-6-5-10(15)7-11(12)13/h5-7,9,12,15H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBAMTHSSMILQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=C1C=C(C=C2)O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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